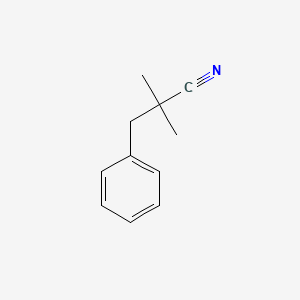

2,2-Dimethyl-3-phenylpropanenitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-3-phenylpropanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYAZXRQVMSVZQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC=CC=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473033 | |

| Record name | 2,2-dimethyl-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35863-45-7 | |

| Record name | 2,2-dimethyl-3-phenylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,2-Dimethyl-3-phenylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known chemical and physical properties of 2,2-dimethyl-3-phenylpropanenitrile. Due to the limited availability of public research data, this document summarizes the information available from chemical suppliers and extrapolates potential characteristics based on related compounds. Currently, there is no publicly available information linking this compound to applications in drug development or specific biological signaling pathways. This guide is intended to serve as a foundational resource for researchers interested in the potential synthesis, characterization, and evaluation of this compound.

Chemical and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 35863-45-7 | [2] |

| Molecular Formula | C₁₁H₁₃N | |

| Molecular Weight | 159.23 g/mol | |

| Appearance | Solid | [1] |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Density | Not available | N/A |

| Solubility | No specific data available. Expected to be soluble in common organic solvents and have low solubility in water. | N/A |

Spectral Data

Detailed experimental spectral data for this compound are not available in public databases. The expected spectral characteristics are outlined below based on the compound's structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show the following signals:

-

A singlet for the two equivalent methyl groups.

-

A singlet for the methylene protons adjacent to the phenyl group.

-

A multiplet for the aromatic protons of the phenyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will likely display signals corresponding to:

-

The quaternary carbon attached to the nitrile and methyl groups.

-

The carbon of the nitrile group.

-

The carbons of the two equivalent methyl groups.

-

The methylene carbon.

-

The distinct carbons of the phenyl group.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands for:

-

The C≡N (nitrile) stretch.

-

C-H stretching and bending vibrations of the alkyl and aromatic groups.

-

C=C stretching vibrations of the aromatic ring.

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (159.23 g/mol ). Fragmentation patterns would likely involve the loss of methyl groups and cleavage of the bond between the quaternary carbon and the benzyl group.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound is not described in the available literature. However, a plausible synthetic route is the alkylation of a suitable benzyl cyanide derivative. General procedures for the alkylation of benzyl cyanide are documented and can be adapted for this synthesis.

General Synthesis Approach: Alkylation of Benzyl Cyanide

The synthesis of this compound could be approached through the methylation of benzyl cyanide. This reaction typically involves a strong base to deprotonate the benzylic position, followed by reaction with a methylating agent. To achieve dimethylation, the process would be repeated.

Reaction Scheme:

Caption: Plausible synthetic route to this compound.

Note: This is a generalized scheme. Reaction conditions, such as the choice of base, solvent, and temperature, would need to be optimized.

Biological Activity and Drug Development Applications

As of the date of this document, there is no information in the public domain, including scientific literature and patent databases, to suggest that this compound has been investigated for any biological activity or application in drug development. Consequently, there are no known signaling pathways associated with this compound.

Safety Information

Based on available safety data sheets from commercial suppliers, this compound is classified with the GHS07 pictogram, indicating that it can be a skin and eye irritant.

-

Signal Word: Warning

-

Hazard Statements: H319 (Causes serious eye irritation)

-

Precautionary Statements: P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

Standard laboratory safety protocols, including the use of personal protective equipment such as safety glasses, gloves, and a lab coat, should be followed when handling this compound.

Conclusion

This compound is a chemical compound for which there is a significant lack of publicly available scientific data. While its basic chemical identity is established, its physical properties, spectral characteristics, and a specific, validated synthetic protocol are not well-documented. Crucially for the target audience, there is no current evidence to link this molecule to any biological activity or role in drug discovery and development. This guide serves as a starting point for researchers, highlighting the existing knowledge gaps and providing a framework for future investigation into the properties and potential applications of this compound. Further experimental work is required to fully characterize this compound and to explore its potential biological relevance.

References

Synthesis of 2,2-Dimethyl-3-phenylpropanenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for 2,2-Dimethyl-3-phenylpropanenitrile, a key intermediate in the synthesis of various pharmaceuticals, including Verapamil. The document details established methodologies, providing experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound, also known as dimethylbenzyl cyanide, is a nitrile derivative characterized by a quaternary carbon center adjacent to the nitrile group. Its synthesis presents the challenge of introducing two methyl groups at the α-position to the nitrile. This guide explores the most effective and commonly employed synthetic routes to achieve this transformation, with a focus on direct dimethylation of benzyl cyanide under various reaction conditions.

Core Synthesis Pathways

The most prevalent and efficient routes for the synthesis of this compound start from benzyl cyanide (phenylacetonitrile). The core transformation involves the exhaustive methylation of the acidic α-carbon. Two primary methodologies have proven effective: one-pot dimethylation using a strong base in an organic solvent and phase-transfer catalyzed dimethylation.

Pathway 1: One-Pot Dimethylation with Sodium Hydride and Methyl Iodide

This pathway involves the use of a strong base, sodium hydride, to deprotonate benzyl cyanide, followed by quenching the resulting carbanion with a methylating agent, methyl iodide. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF).

Logical Workflow for Pathway 1

Caption: One-pot dimethylation of benzyl cyanide.

Experimental Protocol:

A detailed experimental protocol for this specific transformation is outlined in patent literature[1]. The general procedure involves the following steps:

-

Preparation of the reaction mixture: Methyl iodide and sodium hydride are dissolved in dimethylformamide (DMF).

-

Addition of starting material: A solution of benzyl cyanide in DMF is added dropwise to the reaction mixture while maintaining the temperature between 10-25 °C.

-

Reaction: The mixture is stirred at room temperature for 0.5-1 hour after the addition is complete.

-

Workup: The reaction mixture is cooled and then subjected to an extraction, washing, and drying process to isolate the final product.

Quantitative Data:

| Parameter | Value | Reference |

| Molar Ratio (NaH:MeI) | 1 : 1-1.2 | [1] |

| Reaction Temperature | 10-25 °C (during addition), Room Temperature (reaction) | [1] |

| Reaction Time | 0.5 - 1 hour | [1] |

| Yield | High (not quantified) | [1] |

| Purity | High (not quantified) | [1] |

Pathway 2: Phase-Transfer Catalyzed Dimethylation

This highly efficient method utilizes a phase-transfer catalyst (PTC) to facilitate the reaction between the water-soluble base (sodium hydroxide) and the organic-soluble benzyl cyanide and methylating agent (chloromethane). This approach avoids the need for strong, moisture-sensitive bases and anhydrous solvents.

Logical Workflow for Pathway 2

Caption: Phase-transfer catalyzed dimethylation.

Experimental Protocol:

The following protocol is adapted from a patented industrial process[2].

-

Reactor Charging: A reactor is charged with 1416 g of 33% strength sodium hydroxide solution and 425 g of caustic soda.

-

Catalyst Addition: 6 g of trioctylamine is added to the basic solution.

-

Reactant Addition: 400 g of benzyl cyanide and 380 g of chloromethane are reacted in this mixture at a temperature of 20°C to 40°C with stirring under superatmospheric pressure.

-

Reaction Monitoring and Completion: The reaction proceeds until the internal pressure drops to below 0.5 bar, at which point the residual pressure is released.

-

Workup: 2000 ml of water is added, and the mixture is briefly stirred. The phases are allowed to settle and are then separated.

-

Purification: The organic phase is distilled under reduced pressure to yield the pure product.

Quantitative Data:

| Parameter | Value | Reference |

| Benzyl Cyanide | 400 g | [2] |

| Chloromethane | 380 g | [2] |

| Sodium Hydroxide (33%) | 1416 g | [2] |

| Caustic Soda | 425 g | [2] |

| Trioctylamine (PTC) | 6 g | [2] |

| Reaction Temperature | 20 - 40 °C | [2] |

| Yield | 98% of theoretical | [2] |

| Purity | > 99% (by GC) | [2] |

| Monomethylbenzyl cyanide | < 0.1% | [2] |

| Unreacted Benzyl cyanide | < 0.1% | [2] |

Conclusion

The synthesis of this compound is most efficiently achieved through the direct, exhaustive methylation of benzyl cyanide. The phase-transfer catalyzed approach offers significant advantages in terms of yield, purity, and the use of less hazardous and costly reagents, making it particularly suitable for larger-scale production[2][3]. The one-pot dimethylation with sodium hydride provides a viable alternative, though it requires more stringent anhydrous conditions[1]. Researchers and process chemists can select the most appropriate pathway based on available resources, scale, and safety considerations.

References

- 1. CN102924327A - Alpha position dimethylated method of benzyl cyanide series compounds - Google Patents [patents.google.com]

- 2. US6143896A - Process for the alkylation of alkyl-or benzylcyanogen derivatives in the presence of trialkylamines or trialkylphosphines - Google Patents [patents.google.com]

- 3. phasetransfer.com [phasetransfer.com]

An In-depth Technical Guide to the Synthesis of 2,2-Dimethyl-3-phenylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic routes for producing 2,2-Dimethyl-3-phenylpropanenitrile, a valuable intermediate in various chemical syntheses. The document outlines two core methodologies, presenting key starting materials, detailed experimental protocols, and quantitative data to facilitate reproducible and efficient synthesis.

Introduction

This compound, also known as α,α-dimethyl-β-phenylpropionitrile, is a nitrile compound characterized by a neopentyl structure adjacent to a phenyl group. Its synthesis is of interest for the creation of more complex molecules in pharmaceutical and materials science research. This guide focuses on the most practical and well-documented laboratory-scale syntheses of this target molecule.

Core Synthetic Strategies

Two principal and effective routes for the synthesis of this compound have been identified:

-

Direct Dimethylation of Phenylacetonitrile: This approach involves the sequential or one-pot alkylation of phenylacetonitrile (also known as benzyl cyanide) at the α-position using a suitable methylating agent in the presence of a strong base.

-

Conversion from 2,2-Dimethyl-3-phenylpropanal: This two-step pathway begins with the synthesis of the corresponding aldehyde, 2,2-Dimethyl-3-phenylpropanal, which is then converted to the nitrile, typically via the formation and subsequent dehydration of an aldoxime intermediate.

Route 1: Dimethylation of Phenylacetonitrile

This is a direct and often high-yielding approach to the target molecule. The acidic proton at the benzylic position of phenylacetonitrile is readily removed by a base to form a carbanion, which then acts as a nucleophile, reacting with a methylating agent. This process is repeated to introduce the second methyl group.

Key Starting Materials and Reagents

| Starting Material / Reagent | Role | Molar Mass ( g/mol ) | Notes |

| Phenylacetonitrile (Benzyl Cyanide) | Core Substrate | 117.15 | The primary starting material. |

| Sodium Hydride (NaH) | Base | 24.00 | A strong, non-nucleophilic base. |

| Methyl Iodide (CH₃I) | Methylating Agent | 141.94 | A highly reactive methylating agent. |

| Sodium Hydroxide (NaOH) | Base | 40.00 | A common, strong base. |

| Chloromethane (CH₃Cl) | Methylating Agent | 50.49 | An alternative gaseous methylating agent. |

| Phase-Transfer Catalyst (e.g., Trioctylamine) | Catalyst | 353.68 | Facilitates reaction in a biphasic system. |

| Dimethylformamide (DMF) | Solvent | 73.09 | A polar aprotic solvent. |

| Toluene | Solvent | 92.14 | A common organic solvent. |

Quantitative Data

| Method | Methylating Agent | Base | Solvent | Yield (%) | Purity (%) | Reference |

| 1 | Methyl Iodide | Sodium Hydride | DMF | High | High | [1] |

| 2 | Chloromethane | Sodium Hydroxide | Toluene/Water | 98 | >99 | [2] |

Experimental Protocols

Protocol 1.1: Dimethylation using Sodium Hydride and Methyl Iodide [1]

-

Preparation: To a solution of sodium hydride (2.2 eq.) in anhydrous dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add methyl iodide (2.2 eq.).

-

Addition of Phenylacetonitrile: Slowly add a solution of phenylacetonitrile (1.0 eq.) in DMF to the stirred suspension at room temperature. The addition rate should be controlled to maintain the reaction temperature between 20-25°C.

-

Reaction: After the addition is complete, continue stirring the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring the mixture into ice-water.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield this compound.

Protocol 1.2: Phase-Transfer Catalyzed Dimethylation [2]

-

Preparation: In a reactor, prepare a concentrated aqueous solution of sodium hydroxide. Add a phase-transfer catalyst such as trioctylamine or a quaternary ammonium salt.

-

Reaction: To this biphasic mixture, add phenylacetonitrile and toluene. Pressurize the reactor with chloromethane.

-

Temperature Control: Maintain the reaction at a temperature between 20-40°C with vigorous stirring.

-

Monitoring: The reaction progress can be monitored by the drop in pressure as the chloromethane is consumed.

-

Work-up: After the reaction is complete, release the pressure and add water to dissolve the salts.

-

Separation: Separate the organic phase.

-

Purification: Wash the organic phase with water, dry it, and remove the toluene by distillation. The resulting crude product, dimethylbenzyl cyanide, can be further purified by vacuum distillation, yielding the product with over 99% purity.[2]

Synthetic Pathway Diagram

Caption: Dimethylation of Phenylacetonitrile.

Route 2: Conversion from 2,2-Dimethyl-3-phenylpropanal

This synthetic route involves the initial preparation of 2,2-Dimethyl-3-phenylpropanal, followed by its conversion to the target nitrile. The transformation of the aldehyde to the nitrile is a common two-step process involving the formation of an aldoxime, which is then dehydrated.

Key Starting Materials and Reagents

| Starting Material / Reagent | Role | Molar Mass ( g/mol ) | Notes |

| 2,2-Dimethyl-3-phenylpropanal | Precursor | 162.23 | The aldehyde starting material. |

| Hydroxylamine Hydrochloride (NH₂OH·HCl) | Oxime Formation | 69.49 | Reagent for converting aldehyde to oxime. |

| Sodium Carbonate (Na₂CO₃) | Base | 105.99 | Used to neutralize HCl from hydroxylamine. |

| Dehydrating Agent | Dehydration | Varies | e.g., SO₂F₂, Acetic Anhydride, Iron Catalyst. |

| Ethanol / Water | Solvent | Varies | Common solvent system for oxime formation. |

| Dichloromethane (DCM) | Solvent | 84.93 | A common solvent for dehydration. |

Quantitative Data

| Step | Reagents | Solvent | Yield (%) | Reference |

| Aldehyde to Nitrile (One-pot) | NH₂OH·HCl, Catalyst | Various | Good to Excellent | [3][4] |

| Aldehyde to Oxime | NH₂OH·HCl, Na₂CO₃ | Ethanol/Water | Typically High | General Method |

| Oxime to Nitrile | SO₂F₂ | Acetonitrile | Excellent | [4] |

Experimental Protocols

Protocol 2.1: Two-Step Synthesis via Oxime Intermediate

Step 1: Synthesis of 2,2-Dimethyl-3-phenylpropanal Oxime

-

Dissolution: Dissolve 2,2-Dimethyl-3-phenylpropanal (1.0 eq.) in a mixture of ethanol and water.

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.1 eq.) and sodium carbonate (0.6 eq.).

-

Reaction: Stir the mixture at room temperature or gentle heat (e.g., 40-50°C) until the reaction is complete (monitored by TLC).

-

Isolation: Cool the reaction mixture and, if a precipitate forms, collect it by filtration. If no precipitate forms, remove the ethanol under reduced pressure and extract the product with an organic solvent.

-

Purification: Wash the organic extract, dry it, and remove the solvent to obtain the crude oxime, which can often be used in the next step without further purification.

Step 2: Dehydration of the Oxime to this compound [4]

-

Dissolution: Dissolve the crude 2,2-Dimethyl-3-phenylpropanal oxime from the previous step in a suitable solvent such as acetonitrile or dichloromethane.

-

Dehydration: Cool the solution in an ice bath and add the dehydrating agent (e.g., sulfuryl fluoride (SO₂F₂), or another modern reagent) portion-wise or dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC).

-

Work-up: Quench the reaction mixture, for example, by adding a saturated solution of sodium bicarbonate.

-

Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. Purify the crude nitrile by vacuum distillation or column chromatography.

Protocol 2.2: One-Pot Conversion of Aldehyde to Nitrile [5]

-

Reaction Setup: In a flask, combine 2,2-Dimethyl-3-phenylpropanal (1.0 eq.), hydroxylamine hydrochloride (1.2 eq.), and a suitable solvent system (e.g., N-methylpyrrolidone or a biphasic system).[5]

-

Heating: Heat the reaction mixture under reflux or with microwave irradiation, depending on the chosen procedure, until the aldehyde is consumed and the nitrile is formed.

-

Work-up and Purification: After cooling, perform a standard aqueous work-up followed by extraction with an organic solvent. The crude product is then purified as described previously.

Synthetic Pathway Diagram

Caption: Synthesis from 2,2-Dimethyl-3-phenylpropanal.

General Experimental Workflow

The following diagram illustrates a general workflow applicable to the work-up and purification stages of the described synthetic routes.

Caption: General Work-up and Purification Workflow.

Conclusion

The synthesis of this compound can be effectively achieved through two primary methods. The direct dimethylation of phenylacetonitrile offers a concise route with high reported yields, particularly when utilizing phase-transfer catalysis. Alternatively, the conversion from 2,2-Dimethyl-3-phenylpropanal provides a reliable, albeit longer, pathway that leverages well-established organic transformations. The choice of method will depend on the availability of starting materials, desired scale, and specific laboratory capabilities. The protocols and data provided in this guide serve as a comprehensive resource for the successful synthesis of this versatile chemical intermediate.

References

- 1. Brønsted Acid Catalyzed Nitrile Synthesis from Aldehydes Using Oximes via Transoximation at Ambient Temperature. | Semantic Scholar [semanticscholar.org]

- 2. Dehydration of Aldoximes to Nitriles Using a Polymeric Reagent - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Nitrile synthesis by oxidation, rearrangement, dehydration [organic-chemistry.org]

- 5. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]

Solubility of 2,2-Dimethyl-3-phenylpropanenitrile in organic solvents

An In-depth Technical Guide to the Solubility of 2,2-Dimethyl-3-phenylpropanenitrile in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound, a key intermediate in various synthetic pathways. Due to the limited availability of specific quantitative solubility data in public literature, this document outlines the compound's predicted solubility in a range of common organic solvents based on its structural features and the general behavior of nitriles. Furthermore, this guide presents a detailed, standardized experimental protocol for the quantitative determination of solubility, which can be adapted for specific laboratory settings. A logical workflow for this experimental procedure is also provided in a visual format to facilitate clear understanding and implementation.

Introduction

This compound is an organic compound characterized by a nitrile functional group, a phenyl ring, and a quaternary carbon center. Its molecular structure significantly influences its physical properties, including its solubility in various organic solvents. Understanding the solubility of this compound is critical for its synthesis, purification, handling, and application in subsequent chemical transformations, particularly in the context of drug development and materials science.

The polarity of the nitrile group and the nonpolar nature of the phenyl and dimethylpropane backbone suggest a nuanced solubility profile.[1] This guide aims to provide a predictive framework for its solubility and a practical methodology for its empirical determination.

Predicted Solubility Profile

Based on these structural characteristics, a predicted solubility profile in various classes of organic solvents is presented in Table 1. It is important to note that these are qualitative predictions and should be confirmed by experimental determination.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone | Soluble | The polarity of acetone can interact with the nitrile group, while its organic character can solvate the nonpolar parts of the molecule. |

| Acetonitrile | Soluble | As a nitrile itself, acetonitrile is expected to have favorable interactions with the solute's nitrile group. | |

| Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent capable of solvating a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | Soluble | Similar to DMF, DMSO is a strong polar aprotic solvent that should effectively dissolve the compound. | |

| Polar Protic | Methanol | Moderately Soluble | The hydroxyl group can interact with the nitrile, but the overall polarity of methanol might be less favorable for the nonpolar regions compared to aprotic solvents. |

| Ethanol | Moderately Soluble | Similar to methanol, with a slightly larger nonpolar chain which may slightly improve solubility of the nonpolar part of the solute. | |

| Nonpolar | Hexane | Sparingly Soluble | The nonpolar nature of hexane will primarily interact with the phenyl and alkyl groups, but may not effectively solvate the polar nitrile group, leading to lower solubility. |

| Toluene | Soluble | The aromatic nature of toluene can engage in π-stacking interactions with the phenyl ring of the solute, and its overall nonpolar character is suitable for the rest of the molecule. | |

| Chlorinated | Dichloromethane | Soluble | Dichloromethane is a versatile solvent with moderate polarity that can effectively solvate a wide range of organic compounds, including those with both polar and nonpolar functionalities. |

| Chloroform | Soluble | Similar to dichloromethane, chloroform is expected to be a good solvent for this compound. |

Experimental Protocol for Solubility Determination

The following is a detailed gravimetric method for the quantitative determination of the solubility of a solid organic compound like this compound in an organic solvent.[3][4] This method is robust and relies on the accurate measurement of mass.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven for solvent evaporation

-

Pipettes

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.[3]

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. This can take several hours to days, and the optimal time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.[5]

-

-

Sample Collection and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.

-

Attach a syringe filter to the syringe and dispense the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish with the filtered solution in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

-

Continue the evaporation process until a constant weight of the dried solute is achieved. This is confirmed by repeated weighing until the mass no longer changes.[6]

-

Record the final mass of the evaporation dish containing the dried solute.

-

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility ( g/100 mL) = [(Mass of dish with solute) - (Mass of empty dish)] / (Volume of filtered solution in mL) * 100

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound is depicted in the following diagram.

Caption: Workflow for Gravimetric Solubility Determination.

Conclusion

This technical guide has provided a foundational understanding of the solubility of this compound in organic solvents. While quantitative data remains to be experimentally determined, the provided qualitative predictions offer a useful starting point for solvent selection. The detailed experimental protocol and the accompanying workflow diagram serve as a practical resource for researchers to accurately measure the solubility of this compound, thereby facilitating its effective use in scientific and industrial applications.

References

An In-depth Technical Guide to 2,2-Dimethyl-3-phenylpropanenitrile: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of the synthetic compound 2,2-Dimethyl-3-phenylpropanenitrile. While the exact date and original discoverer remain to be definitively established in publicly accessible literature, its likely genesis lies in the exploration of alkylation reactions of nitriles with benzyl halides. This document details the plausible synthetic pathways, collates available chemical and physical data, and explores the current understanding of its biological potential, which as of this writing, remains largely uncharted.

Introduction

This compound, also known by its systematic name benzenepropanenitrile, α,α-dimethyl-, is a nitrile-containing organic molecule. Its structure, featuring a quaternary carbon center adjacent to the nitrile group and a benzyl substituent, makes it an interesting candidate for further chemical and biological investigation. This guide aims to provide a thorough resource on the known information regarding this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 35863-45-7 | [1] |

| Molecular Formula | C₁₁H₁₃N | [1] |

| Molecular Weight | 159.23 g/mol | |

| Appearance | Solid | |

| Synonyms | 2-Benzyl-2-methylpropionitrile, Benzenepropanenitrile, α,α-dimethyl- | [1] |

Plausible Synthetic Pathways and History

While a seminal discovery paper for this compound has not been identified, its synthesis can be logically inferred from established organic chemistry principles, particularly the alkylation of nitriles. The most probable and historically practiced method for its preparation involves the reaction of isobutyronitrile with a benzyl halide.

Alkylation of Isobutyronitrile

The alkylation of isobutyronitrile with a benzyl halide, such as benzyl chloride or benzyl bromide, represents a direct and efficient route to this compound. This reaction is typically carried out in the presence of a strong base to deprotonate the α-carbon of the isobutyronitrile, forming a carbanion that then acts as a nucleophile.

Reaction Scheme:

Figure 1: General scheme for the alkylation of isobutyronitrile.

A related synthesis, that of 2,2-dimethyl-3-(3-methylphenyl)propanal, was reported to proceed via the alkylation of isobutyraldehyde with 3-methylbenzyl chloride.[2] This lends strong support to the feasibility of the analogous reaction with isobutyronitrile.

Historical Context of Alkylation Reactions

The alkylation of active methylene compounds, including nitriles, has been a fundamental transformation in organic synthesis for over a century. While the specific first synthesis of this compound is not documented in readily available sources, the chemical principles underlying its formation were well-established by the mid-20th century.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available in the reviewed literature. However, a general procedure based on the alkylation of isobutyronitrile can be proposed.

General Protocol for Alkylation of Isobutyronitrile:

-

Reaction Setup: A dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and an inlet for an inert gas (e.g., nitrogen or argon).

-

Reagent Charging: The flask is charged with a solution of isobutyronitrile in a suitable anhydrous solvent (e.g., diethyl ether, tetrahydrofuran).

-

Deprotonation: A strong base (e.g., sodium amide, lithium diisopropylamide) is slowly added to the stirred solution at a controlled temperature (typically low, e.g., -78 °C to 0 °C) to facilitate the formation of the carbanion.

-

Alkylation: Benzyl halide is added dropwise to the reaction mixture. The reaction is then allowed to warm to room temperature and stirred until completion, which can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: The reaction is quenched with an aqueous solution (e.g., saturated ammonium chloride). The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by distillation or column chromatography.

Figure 2: A logical workflow for the synthesis and characterization of this compound.

Biological Activity and Potential Applications

As of the current literature survey, there is no specific information available regarding the biological activity or potential pharmacological applications of this compound. However, the broader class of substituted propanenitriles has been investigated for various biological activities. For instance, some nitrile-containing compounds have shown antimicrobial properties.[3] Furthermore, other complex nitrile derivatives have been explored as inhibitors of enzymes such as tubulin polymerization.[4][5]

Given the lack of data, this compound represents an unexplored area for biological screening. Its structural motifs could warrant investigation in areas such as:

-

Antimicrobial assays: To determine any inhibitory effects against bacteria and fungi.

-

Enzyme inhibition assays: To screen against a panel of relevant biological targets.

-

Cytotoxicity assays: To assess its potential as an anticancer agent.

Figure 3: Potential areas for biological investigation of this compound.

Conclusion

This compound is a compound with a straightforward, albeit not definitively documented, synthetic history likely rooted in the classical alkylation of nitriles. While its physicochemical properties are known, its biological activities remain a blank slate. This presents a clear opportunity for researchers in drug discovery and chemical biology to explore the potential of this molecule. Future work should focus on a definitive, well-characterized synthesis and a broad-based biological screening to unlock any potential therapeutic applications.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. asianpubs.org [asianpubs.org]

- 3. researchgate.net [researchgate.net]

- 4. N-substituted benzimidazole acrylonitriles as in vitro tubulin polymerization inhibitors: Synthesis, biological activity and computational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Methodological & Application

The Versatile Building Block You're Not Using: Exploring the Potential of 2,2-Dimethyl-3-phenylpropanenitrile in Medicinal Chemistry

While not yet a mainstream scaffold in drug discovery, 2,2-Dimethyl-3-phenylpropanenitrile presents an intriguing starting point for the synthesis of novel bioactive molecules. Its unique sterically hindered nitrile group, attached to a neopentyl-like core, offers opportunities for creating structurally novel compounds with potential for improved metabolic stability.

This document provides an overview of the potential applications of this compound as a building block in medicinal chemistry. Based on the fundamental reactivity of the nitrile functional group, we present hypothetical synthetic pathways and protocols for the generation of key pharmaceutical intermediates such as carboxylic acids, amides, and amines. Although direct citations for the use of this specific nitrile in medicinal chemistry are scarce in current literature, the following application notes are based on well-established chemical transformations of analogous nitriles.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃N | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| CAS Number | 35863-45-7 | |

| Synonyms | 2-Benzyl-2-methylpropionitrile, α,α-Dimethylbenzenepropanenitrile | [1] |

Potential Applications in Medicinal Chemistry

The reactivity of the nitrile group is central to the utility of this compound as a synthetic building block. The following sections outline key transformations that can convert this nitrile into valuable functionalities for drug discovery programs.

Synthesis of 2,2-Dimethyl-3-phenylpropanoic Acid Derivatives

Hydrolysis of the nitrile group provides a direct route to the corresponding carboxylic acid, a common functional group in many drug molecules, including the well-known profen class of non-steroidal anti-inflammatory drugs (NSAIDs)[2]. The resulting 2,2-dimethyl-3-phenylpropanoic acid can serve as a key intermediate for the synthesis of esters and amides.

General Experimental Protocol for Nitrile Hydrolysis:

A mixture of this compound (1.0 eq) and a strong acid (e.g., concentrated HCl or H₂SO₄) or a strong base (e.g., aqueous NaOH or KOH) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the reaction mixture is cooled to room temperature and neutralized. The aqueous layer is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude carboxylic acid, which can be further purified by recrystallization or column chromatography.

Synthesis of 2,2-Dimethyl-3-phenylpropanamide Derivatives

The controlled hydration of the nitrile group leads to the formation of the corresponding primary amide, 2,2-Dimethyl-3-phenylpropanamide. Amides are a cornerstone of medicinal chemistry, present in a vast array of marketed drugs.

General Experimental Protocol for Nitrile Hydration:

This compound (1.0 eq) is treated with a suitable hydrating agent. Common methods include reaction with concentrated sulfuric acid at a controlled temperature or using metal catalysts in the presence of water. For example, the nitrile can be dissolved in a suitable solvent and treated with a catalytic amount of a ruthenium or rhodium complex in the presence of water, and the reaction is stirred at an elevated temperature. After the reaction is complete, the solvent is removed in vacuo, and the residue is purified by column chromatography to afford the desired amide.

Synthesis of 2,2-Dimethyl-3-phenylpropan-1-amine Derivatives

Reduction of the nitrile functionality provides access to the corresponding primary amine, 2,2-dimethyl-3-phenylpropan-1-amine. Amines are crucial components of many pharmacologically active compounds due to their basicity and ability to form salt forms with improved solubility and bioavailability.

General Experimental Protocol for Nitrile Reduction:

To a solution of this compound (1.0 eq) in a dry, ethereal solvent (e.g., diethyl ether or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon), a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) is added portion-wise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed. The reaction is carefully quenched by the sequential addition of water and an aqueous base. The resulting precipitate is filtered off, and the filtrate is extracted with an organic solvent. The organic layer is dried, concentrated, and the resulting amine can be purified by distillation or by conversion to a salt followed by recrystallization.

Potential Synthetic Pathways

The following diagram illustrates the potential synthetic utility of this compound as a starting material for the generation of diverse chemical scaffolds relevant to medicinal chemistry.

Caption: Potential synthetic transformations of this compound.

Conclusion

This compound represents a latent building block in the medicinal chemist's toolbox. While its direct application in the synthesis of marketed drugs is not yet established, its structure is ripe for exploration. The protocols and pathways outlined here, based on fundamental organic chemistry principles, provide a roadmap for researchers to unlock the potential of this compound in the discovery of next-generation therapeutics. The unique substitution pattern may offer advantages in terms of intellectual property and improved pharmacokinetic profiles. Further investigation into the reactivity and application of this intriguing nitrile is warranted.

References

Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-3-phenylpropanenitrile from Isobutyraldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive two-step protocol for the synthesis of 2,2-Dimethyl-3-phenylpropanenitrile, starting from isobutyraldehyde. The initial step involves the phase-transfer catalyzed alkylation of isobutyraldehyde with benzyl bromide to yield 2,2-Dimethyl-3-phenylpropionaldehyde. The subsequent step outlines the conversion of the intermediate aldehyde into the target nitrile.

The first step employs phase-transfer catalysis (PTC), a powerful technique for reactions between reactants in immiscible phases.[1] This methodology is particularly advantageous as it often allows for the use of inexpensive and safer inorganic bases and can be performed in a wide range of solvents.[2] The use of a quaternary ammonium salt, such as tetrabutylammonium bromide, facilitates the transfer of the enolate of isobutyraldehyde from the aqueous or solid phase to the organic phase where it reacts with the benzyl bromide.

The second step details a direct, one-pot conversion of the aldehyde to the nitrile. This transformation is achieved by reacting the aldehyde with hydroxylamine hydrochloride under solvent-free conditions, which is an environmentally conscious and atom-efficient method.[3] This reaction proceeds through the formation of an aldoxime intermediate, which is then dehydrated in situ to afford the nitrile.[3]

Quantitative Data Summary

The following table summarizes representative quantitative data for the key transformations involved in the synthesis of this compound. The data is compiled from literature procedures for similar reactions.

| Parameter | Step 1: Alkylation of Isobutyraldehyde | Step 2: Conversion of Aldehyde to Nitrile |

| Key Reagents | Isobutyraldehyde, Benzyl Bromide | 2,2-Dimethyl-3-phenylpropionaldehyde |

| Catalyst | Tetrabutylammonium Bromide | None |

| Base/Second Reagent | Sodium Hydroxide (powdered) | Hydroxylamine Hydrochloride |

| Solvent | Toluene | Solvent-free |

| Temperature | 70 °C | 100 °C |

| Reaction Time | 1-3 hours (monitored by GC) | 60 minutes |

| Molar Ratio (Reactant:Base) | 1 : 1.2 | 1 : 1.1 (Aldehyde:Hydroxylamine HCl) |

| Yield | Moderate to Good | Good (e.g., 87% for a similar nitrile)[3] |

Experimental Protocols

Safety Precautions: Benzyl bromide is a lachrymator and requires handling in a well-ventilated fume hood. Protective gloves and safety glasses must be worn at all times.

Step 1: Synthesis of 2,2-Dimethyl-3-phenylpropionaldehyde via Phase-Transfer Catalyzed Alkylation

This protocol is adapted from a general procedure for the alkylation of isobutyraldehyde.[4]

Materials:

-

Isobutyraldehyde

-

Benzyl bromide

-

Sodium hydroxide (NaOH), powdered

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer

-

Nitrogen inlet

Procedure:

-

Set up a round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer under a nitrogen atmosphere.

-

Suspend powdered sodium hydroxide (0.18 mol, 7.2 g) and tetrabutylammonium bromide (0.0015 mol, 0.5 g) in 100 mL of toluene in the flask.

-

Heat the suspension to 70 °C with vigorous stirring.

-

Prepare a mixture of isobutyraldehyde (0.18 mol, 13 g) and benzyl bromide (0.15 mol).

-

Add the mixture of isobutyraldehyde and benzyl bromide dropwise to the heated suspension over a period of 1 hour.

-

Maintain the reaction mixture at 70 °C and continue stirring. Monitor the reaction progress by Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove sodium bromide and excess sodium hydroxide. Wash the solid residue with two portions of toluene (20 mL each).

-

Combine the filtrate and the toluene washes and wash with 100 mL of water.

-

Separate the organic phase, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the toluene under reduced pressure using a rotary evaporator.

-

The crude product, 2,2-Dimethyl-3-phenylpropionaldehyde, can be purified by fractional distillation under vacuum.

Step 2: Synthesis of this compound

This protocol is based on a solvent-free method for the conversion of aldehydes to nitriles.[3]

Materials:

-

2,2-Dimethyl-3-phenylpropionaldehyde (from Step 1)

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Deionized water

-

Anhydrous potassium carbonate (K₂CO₃)

-

Round-bottom flask with a heating mantle and magnetic stirrer

Procedure:

-

In a round-bottom flask, combine 2,2-Dimethyl-3-phenylpropionaldehyde (1.0 equivalent) and hydroxylamine hydrochloride (1.1 equivalents).

-

Heat the mixture in a sand bath or with a heating mantle to 100 °C with stirring for 60 minutes.

-

After cooling to room temperature, dissolve the reaction mixture in ethyl acetate (50 mL).

-

Transfer the solution to a separatory funnel and wash with water (20 mL) followed by saturated aqueous sodium bicarbonate solution (20 mL).

-

Dry the organic layer over anhydrous potassium carbonate, filter, and concentrate the solvent using a rotary evaporator.

-

The resulting crude this compound can be further purified by vacuum distillation or column chromatography.

Visualizations

Caption: Reaction pathway for the two-step synthesis.

Caption: Experimental workflow diagram.

References

Application Notes and Protocols: 2,2-Dimethyl-3-phenylpropanenitrile as a Precursor for Fragrance Compounds

Introduction

2,2-Dimethyl-3-phenylpropanenitrile is a versatile precursor for the synthesis of valuable fragrance compounds. While the nitrile itself does not possess significant olfactory properties, it can be readily converted into key fragrance ingredients, notably 2,2-dimethyl-3-phenylpropanal and 2,2-dimethyl-3-phenylpropanol. These derivatives are prized in the fragrance industry for their unique scent profiles, contributing to a wide range of perfumes and scented products. This document provides detailed application notes and experimental protocols for the synthesis and characterization of these fragrance compounds from the nitrile precursor.

Target Fragrance Compounds

The primary fragrance compounds that can be synthesized from this compound are the corresponding aldehyde and alcohol:

-

2,2-Dimethyl-3-phenylpropanal: This aldehyde is known for its fresh, marine, and floral scent, often with green and hyacinth-like notes. It is used to impart a clean and breezy character to fragrance compositions.

-

2,2-Dimethyl-3-phenylpropanol: This alcohol contributes a soft, floral, and sweet aroma, which can be used to add volume and a smooth floral character to fragrances.

Synthetic Pathways

The conversion of this compound to the target fragrance compounds involves two main synthetic steps:

-

Reduction of the Nitrile to an Aldehyde: The nitrile group is selectively reduced to an aldehyde. This can be achieved using methods such as DIBAL-H reduction or the Stephen aldehyde synthesis.

-

Reduction of the Aldehyde to an Alcohol: The aldehyde is further reduced to the corresponding primary alcohol. This is a standard transformation that can be accomplished using various reducing agents, including sodium borohydride or through catalytic hydrogenation.

A logical workflow for the synthesis of these fragrance compounds is depicted below.

Caption: Synthetic workflow from nitrile to fragrance aldehyde and alcohol.

Experimental Protocols

Protocol 1: Synthesis of 2,2-Dimethyl-3-phenylpropanal

This protocol describes the partial reduction of this compound to 2,2-dimethyl-3-phenylpropanal using Diisobutylaluminium hydride (DIBAL-H).

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| This compound | 159.23 | 15.9 g | 0.1 |

| DIBAL-H (1.0 M in toluene) | 142.22 | 110 mL | 0.11 |

| Anhydrous Toluene | 92.14 | 200 mL | - |

| Methanol | 32.04 | 20 mL | - |

| 1 M Hydrochloric Acid | 36.46 | 100 mL | - |

| Diethyl Ether | 74.12 | 300 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate | 120.37 | 10 g | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add this compound (15.9 g, 0.1 mol) and anhydrous toluene (200 mL).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DIBAL-H (1.0 M in toluene, 110 mL, 0.11 mol) dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below -70 °C.

-

After the addition is complete, stir the reaction mixture at -78 °C for an additional 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by the slow, dropwise addition of methanol (20 mL) at -78 °C.

-

Allow the mixture to warm to room temperature, then slowly add 1 M hydrochloric acid (100 mL).

-

Stir vigorously for 30 minutes until two clear layers are formed.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with diethyl ether (2 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to afford 2,2-dimethyl-3-phenylpropanal.

Expected Yield and Characterization:

| Property | Value |

| Expected Yield | 70-80% |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 227-229 °C at 760 mmHg |

| ¹H NMR | Anticipated shifts based on similar structures |

| δ 9.5 (s, 1H) | Aldehydic proton |

| δ 7.3-7.1 (m, 5H) | Aromatic protons |

| δ 2.8 (s, 2H) | CH₂ protons |

| δ 1.1 (s, 6H) | Gem-dimethyl protons |

| IR (cm⁻¹) | Anticipated peaks |

| ~2960 | C-H stretch (aliphatic) |

| ~2720, ~2820 | C-H stretch (aldehyde) |

| ~1725 | C=O stretch (aldehyde) |

Protocol 2: Synthesis of 2,2-Dimethyl-3-phenylpropanol

This protocol details the reduction of 2,2-dimethyl-3-phenylpropanal to 2,2-dimethyl-3-phenylpropanol using sodium borohydride.[1][2][3]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,2-Dimethyl-3-phenylpropanal | 162.23 | 16.2 g | 0.1 |

| Sodium Borohydride (NaBH₄) | 37.83 | 4.2 g | 0.11 |

| Methanol | 32.04 | 150 mL | - |

| 1 M Hydrochloric Acid | 36.46 | 100 mL | - |

| Diethyl Ether | 74.12 | 200 mL | - |

| Saturated Sodium Bicarbonate Solution | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Sodium Sulfate | 142.04 | 10 g | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 2,2-dimethyl-3-phenylpropanal (16.2 g, 0.1 mol) in methanol (150 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (4.2 g, 0.11 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid until the pH is neutral and gas evolution ceases.

-

Remove the methanol under reduced pressure.

-

Add water (100 mL) to the residue and extract with diethyl ether (2 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

-

The crude product can be purified by vacuum distillation or column chromatography to yield 2,2-dimethyl-3-phenylpropanol.

Expected Yield and Characterization:

| Property | Value |

| Expected Yield | >90% |

| Appearance | Colorless liquid or low melting solid |

| Boiling Point | 120-124 °C at 14 Torr |

| ¹H NMR | Anticipated shifts based on similar structures |

| δ 7.3-7.1 (m, 5H) | Aromatic protons |

| δ 3.4 (s, 2H) | CH₂OH protons |

| δ 2.5 (s, 2H) | Ph-CH₂ protons |

| δ 1.3 (t, 1H) | OH proton |

| δ 0.9 (s, 6H) | Gem-dimethyl protons |

| IR (cm⁻¹) | Anticipated peaks |

| ~3350 (broad) | O-H stretch (alcohol) |

| ~2960 | C-H stretch (aliphatic) |

| ~1040 | C-O stretch (primary alcohol) |

Application in Fragrance Formulations

Both 2,2-dimethyl-3-phenylpropanal and 2,2-dimethyl-3-phenylpropanol can be used in a variety of fragrance applications, including fine fragrances, personal care products, and household goods.

-

2,2-Dimethyl-3-phenylpropanal: Its fresh and marine character makes it suitable for aquatic, ozonic, and green floral fragrances. It can be used to provide a "top note" lift and a sense of naturalness.

-

2,2-Dimethyl-3-phenylpropanol: With its soft floral scent, this alcohol is an excellent "heart note" ingredient. It blends well with other floral and woody notes, adding richness and longevity to the fragrance.

The stability of these compounds in different product bases should be evaluated to ensure optimal performance. The aldehyde, in particular, may be prone to oxidation and should be stabilized with antioxidants in certain formulations.

The conversion of this compound into these valuable fragrance ingredients demonstrates a practical and efficient route to expand the perfumer's palette. The synthetic protocols provided herein offer a foundation for the laboratory-scale production of these compounds for research and development in the fragrance industry.

Below is a diagram illustrating the relationship between the precursor and its application in fragrance creation.

Caption: From precursor to fragrance application.

References

Application Notes and Protocols for the Synthesis of 2,2-Dimethyl-3-phenylpropanenitrile Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethyl-3-phenylpropanenitrile and its derivatives represent a class of organic compounds with potential applications in medicinal chemistry and materials science. The structural motif of a quaternary carbon center adjacent to a nitrile group makes them interesting building blocks for more complex molecules. This document provides a detailed experimental protocol for the synthesis of a representative this compound derivative, based on the alkylation of isobutyronitrile with a substituted benzyl halide. Additionally, it outlines potential biological activities and relevant signaling pathways that could be explored for these compounds.

Synthetic Approach

The synthesis of this compound derivatives can be efficiently achieved through the α-alkylation of an appropriate nitrile with a benzyl halide under phase-transfer catalysis (PTC) conditions. This method is advantageous due to its mild reaction conditions, high yields, and the use of readily available starting materials. The general reaction scheme is presented below:

Scheme 1: General Synthesis of this compound Derivatives

Experimental Protocol: Synthesis of 2,2-Dimethyl-3-(4-methoxyphenyl)propanenitrile

This protocol details the synthesis of a specific derivative, 2,2-Dimethyl-3-(4-methoxyphenyl)propanenitrile, which can be adapted for other substituted phenyl derivatives.

Materials:

-

4-Methoxybenzyl chloride

-

Isobutyronitrile

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB)

-

Toluene

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂)

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and filtration

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-methoxybenzyl chloride (10.0 g, 63.8 mmol), isobutyronitrile (8.8 g, 127.6 mmol), and toluene (100 mL).

-

Aqueous Base Preparation: In a separate beaker, prepare a 50% (w/v) aqueous solution of sodium hydroxide by dissolving 20 g of NaOH in 40 mL of deionized water. Caution: The dissolution of NaOH is highly exothermic.

-

Phase-Transfer Catalyst: To the reaction flask, add the phase-transfer catalyst, tetrabutylammonium bromide (TBAB) (2.0 g, 6.2 mmol).

-

Reaction Initiation: While stirring vigorously, slowly add the aqueous NaOH solution to the reaction mixture.

-

Reaction Conditions: Heat the mixture to 80°C and maintain this temperature with vigorous stirring for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) solvent system.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and add 100 mL of deionized water. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Drying and Concentration: Combine all organic layers and wash with brine (50 mL). Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Data Presentation

The following table summarizes the quantitative data for the synthesis of 2,2-Dimethyl-3-(4-methoxyphenyl)propanenitrile.

| Parameter | Value |

| Reactants | |

| 4-Methoxybenzyl chloride | 10.0 g (63.8 mmol) |

| Isobutyronitrile | 8.8 g (127.6 mmol) |

| Sodium Hydroxide (50% aq.) | 40 mL |

| Tetrabutylammonium Bromide | 2.0 g (6.2 mmol) |

| Reaction Conditions | |

| Solvent | Toluene (100 mL) |

| Temperature | 80°C |

| Reaction Time | 7 hours |

| Product | |

| Yield | 10.5 g |

| Molar Yield | 81% |

| Purity (by GC-MS) | >98% |

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound derivatives are not extensively documented, related nitrile-containing compounds have shown a range of pharmacological properties, including antimicrobial and anti-inflammatory effects.[1]

Potential Anti-inflammatory Activity

Many anti-inflammatory agents exert their effects by modulating key signaling pathways involved in the inflammatory response. One such central pathway is the Nuclear Factor-kappa B (NF-κB) signaling pathway. It is plausible that derivatives of this compound could interact with components of this pathway, leading to a reduction in the production of pro-inflammatory cytokines.

Below is a diagram illustrating a simplified NF-κB signaling pathway, which could be a target for these novel compounds.

References

Application Notes and Protocols for 2,2-Dimethyl-3-phenylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 2,2-Dimethyl-3-phenylpropanenitrile (CAS No: 35863-45-7). The information herein is intended to supplement, not replace, standard laboratory safety procedures and institutional guidelines.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C₁₁H₁₃N.[1] A summary of its key physical and chemical properties is provided in the table below.

| Property | Value | Reference |

| CAS Number | 35863-45-7 | --INVALID-LINK-- |

| Molecular Formula | C₁₁H₁₃N | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| Physical Form | Solid | [1] |

Toxicological Data

Note: Due to the lack of specific toxicological data for this compound, it is recommended to handle this compound with a high degree of caution, assuming it may have significant toxicity. The toxicological information for structurally similar compounds should be considered for a conservative approach to safety.

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information for this compound:

| Hazard Class | Hazard Statement | Pictogram | Signal Word |

| Eye Irritation | H319: Causes serious eye irritation |

| Warning |

Data derived from supplier safety information.

Experimental Protocols

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following are minimum recommendations:

-

Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

-

Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Inspect gloves for any signs of degradation or puncture before use.

-

Body Protection: A laboratory coat or chemical-resistant apron must be worn.

-

Respiratory Protection: If handling the solid in a way that may generate dust, or if working with solutions outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling and Storage

-

Ventilation: All handling of this compound should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.

-

Avoiding Ingestion and Inhalation: Do not eat, drink, or smoke in areas where this chemical is handled. Avoid breathing dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Spill and Disposal Procedures

-

Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it into a labeled, sealed container for chemical waste. The spill area should then be decontaminated with an appropriate solvent and washed thoroughly.

-

Large Spills: In the event of a large spill, evacuate the area immediately and alert emergency personnel. Only trained personnel equipped with appropriate PPE should attempt to clean up the spill.

-

Disposal: Dispose of waste in accordance with all local, state, and federal regulations. Do not dispose of down the drain or in regular trash.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and shoes. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Visualizations

Laboratory Safety Workflow

The following diagram illustrates a general workflow for safely handling chemical compounds in a laboratory setting.

Caption: General workflow for safe laboratory practices.

Key Safety and Handling Logic for this compound

This diagram outlines the logical steps and considerations for the safe handling of this compound.

Caption: Key safety and handling decision points.

References

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2,2-Dimethyl-3-phenylpropanenitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed, plausible synthetic route for the transformation of 2,2-dimethyl-3-phenylpropanenitrile into a substituted pyridazine, a valuable heterocyclic scaffold in medicinal chemistry. Due to the limited direct literature on the use of this compound in heterocyclic synthesis, a rational three-step approach is proposed, involving a Grignard reaction, subsequent benzylic oxidation, and final cyclization with hydrazine.

Synthetic Strategy Overview

The overall synthetic strategy involves the conversion of the nitrile group to a ketone, followed by the introduction of a second carbonyl group at the benzylic position to form a 1,4-dicarbonyl intermediate. This intermediate is then cyclized with hydrazine to yield the target pyridazine.

Caption: Proposed three-step synthesis of a substituted pyridazine.

Experimental Protocols

Step 1: Synthesis of 3,3-Dimethyl-4-phenylbutan-2-one via Grignard Reaction

This protocol describes the conversion of a nitrile to a ketone using a Grignard reagent. The reaction proceeds through an imine intermediate which is subsequently hydrolyzed.[1][2][3]

Materials:

-

This compound

-

Methylmagnesium bromide (3.0 M solution in diethyl ether)

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Hydrochloric acid (10% aqueous solution)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), place a solution of this compound (1 equivalent) in anhydrous diethyl ether or THF.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add methylmagnesium bromide solution (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of crushed ice and 10% hydrochloric acid.

-

Continue stirring until the intermediate imine is fully hydrolyzed to the ketone (can be monitored by TLC).

-

Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Volume/Mass |

| This compound | 159.23 | 0.1 | 1.0 | 15.92 g |

| Methylmagnesium bromide (3.0 M) | - | 0.11 | 1.1 | 36.7 mL |

| Anhydrous Diethyl Ether | - | - | - | 200 mL |

| 10% Hydrochloric Acid | - | - | - | As needed |

| Expected Product | 176.26 | - | - | ~14.1 g (80% yield) |

Step 2: Synthesis of 3,3-Dimethyl-1-phenylbutane-1,4-dione via Benzylic Oxidation

This protocol outlines the oxidation of the benzylic C-H bond of the ketone synthesized in Step 1 to a carbonyl group, yielding a 1,4-dicarbonyl compound.[4][5][6]

Materials:

-

3,3-Dimethyl-4-phenylbutan-2-one (from Step 1)

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3,3-dimethyl-4-phenylbutan-2-one (1 equivalent) in acetone.

-

Cool the solution to 0 °C in an ice bath.

-

Prepare Jones' reagent by dissolving chromium trioxide (2.5 equivalents) in water and slowly adding concentrated sulfuric acid.

-

Slowly add the prepared Jones' reagent dropwise to the ketone solution, maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-3 hours.

-

Monitor the reaction by TLC.

-

Upon completion, quench the reaction by adding isopropanol until the orange color of Cr(VI) disappears and a green precipitate of Cr(III) salts forms.

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude 1,4-dicarbonyl compound.

-

Purify the product by column chromatography on silica gel.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Volume/Mass |

| 3,3-Dimethyl-4-phenylbutan-2-one | 176.26 | 0.05 | 1.0 | 8.81 g |

| Chromium Trioxide (CrO₃) | 99.99 | 0.125 | 2.5 | 12.5 g |

| Concentrated Sulfuric Acid (H₂SO₄) | 98.08 | - | - | ~6.8 mL |

| Acetone | - | - | - | 100 mL |

| Expected Product | 190.24 | - | - | ~6.66 g (70% yield) |

Step 3: Synthesis of 3-(tert-Butyl)-6-phenylpyridazine

This protocol describes the cyclization of the 1,4-dicarbonyl compound with hydrazine to form the pyridazine ring.[7][8][9]

Materials:

-

3,3-Dimethyl-1-phenylbutane-1,4-dione (from Step 2)

-

Hydrazine hydrate (N₂H₄·H₂O)

-

Ethanol

-

Acetic acid (optional, as catalyst)

-

Saturated aqueous sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 3,3-dimethyl-1-phenylbutane-1,4-dione (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) to the solution. A catalytic amount of acetic acid can be added to facilitate the reaction.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Add water to the residue and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography on silica gel to obtain the final pyridazine.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Moles | Equivalents | Volume/Mass |

| 3,3-Dimethyl-1-phenylbutane-1,4-dione | 190.24 | 0.03 | 1.0 | 5.71 g |

| Hydrazine Hydrate (N₂H₄·H₂O) | 50.06 | 0.036 | 1.2 | ~1.8 mL |

| Ethanol | - | - | - | 100 mL |

| Expected Product | 186.26 | - | - | ~4.75 g (85% yield) |

Application in Drug Discovery: Pyridazines as Kinase Inhibitors

Pyridazine derivatives are recognized as "privileged structures" in medicinal chemistry and have been investigated as inhibitors of various protein kinases, which are crucial targets in cancer therapy and other diseases. The synthesized 3-(tert-butyl)-6-phenylpyridazine can serve as a scaffold for further functionalization to develop potent and selective kinase inhibitors.

Caption: Inhibition of a kinase cascade by a pyridazine derivative.

References

- 1. researchgate.net [researchgate.net]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. m.youtube.com [m.youtube.com]

- 5. pubs.acs.org [pubs.acs.org]